molecular formula C10H10N4 B2625715 3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 114722-58-6

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Numéro de catalogue: B2625715
Numéro CAS: 114722-58-6
Poids moléculaire: 186.218
Clé InChI: RLYSYDWUVIKALU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug discovery and development.

Méthodes De Préparation

The synthesis of 3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves a multi-step process. One common synthetic route includes the following steps :

    Etherification: The initial step involves the etherification of a suitable precursor to introduce the pyridine ring.

    Hydrazonation: The next step is the hydrazonation of the intermediate product, which introduces the hydrazine moiety.

    Cyclization: This step involves the cyclization of the hydrazine intermediate to form the triazole ring.

    Reduction: The final step is the reduction of the cyclized product to yield this compound.

The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Analyse Des Réactions Chimiques

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions result in the formation of substituted derivatives with varying functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Antimicrobial Activity

The incorporation of triazole moieties into drug design has been well-documented. Triazoles are known for their antimicrobial properties, and compounds similar to 3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole have shown promising results against various bacterial strains. For instance, research indicates that derivatives of triazoles exhibit enhanced antibacterial activity by interfering with the synthesis of nucleic acids in bacteria .

Anticancer Properties

The pyrrolo[2,1-c][1,2,4]triazole framework has been linked to anticancer activity. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Notably, derivatives have been synthesized that target specific cancer pathways .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of triazole-containing compounds. The ability to modulate neurotransmitter systems and reduce oxidative stress makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural similarity to known neuroprotective agents suggests a promising avenue for further exploration .

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies including:

  • Ugi Reaction : This multi-component reaction allows for the formation of complex heterocycles in a single step.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is effective for synthesizing triazole derivatives with high yields and selectivity .

The nitrogen atoms in triazoles can coordinate with metal ions, potentially leading to applications in coordination chemistry. This property is advantageous for developing metal-based therapeutics or catalysts. Compounds containing both pyridine and triazole functionalities can enhance metal binding and stability in biological systems .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine ring significantly enhanced antibacterial activity compared to standard antibiotics .

Neuroprotective Mechanism Investigation

In another study focusing on neuroprotection, researchers synthesized derivatives of the target compound and assessed their effects on neuronal cell lines exposed to oxidative stress. The results demonstrated that certain derivatives significantly reduced cell death and improved cell viability compared to controls .

Mécanisme D'action

The mechanism of action of 3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit or activate the target, leading to various biological effects .

The pathways involved in the compound’s mechanism of action depend on the specific target. For example, if the target is an enzyme, the compound may inhibit its activity by binding to the active site, preventing substrate binding and subsequent catalysis .

Comparaison Avec Des Composés Similaires

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can be compared with other similar compounds, such as pyrrolopyrazine derivatives and pyrrolopyridazine derivatives . These compounds share similar structural features, such as the presence of a pyrrole ring fused with another heterocyclic ring.

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring.

    Pyrrolopyridazine Derivatives: These compounds contain a pyrrole ring fused with a pyridazine ring.

The uniqueness of this compound lies in its specific combination of pyridine and triazole rings, which imparts distinct electronic and steric properties, making it a valuable scaffold for various applications .

Activité Biologique

3-Pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound features a combination of pyridine and triazole rings, which are known to interact with various biological targets. Its unique structure positions it as a promising candidate for drug development and other applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H10N4
  • CAS Number : 114722-58-6
  • Molecular Weight : 186.22 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Etherification : Introduction of the pyridine ring.
  • Hydrazonation : Formation of the hydrazine moiety.
  • Cyclization : Creation of the triazole ring.
  • Reduction : Final step to yield the target compound.

The overall yield for this synthetic route is approximately 39%, with characterization performed using NMR spectroscopy and mass spectrometry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding involves:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to inhibition or activation of target molecules, influencing various biological pathways .

Anti-necroptotic Activity

A significant study explored the anti-necroptotic properties of derivatives similar to this compound. The findings indicated that certain derivatives exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis pathways. For instance:

  • Compound 26 demonstrated robust anti-necroptotic activity in both human and murine cellular assays.
  • Molecular docking studies revealed that this compound binds effectively to the allosteric pocket of RIPK1 .

Anti-inflammatory Properties

Another study highlighted the potential anti-inflammatory effects of compounds containing the triazole moiety. These compounds were shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The synthesized compounds demonstrated both anti-inflammatory and antioxidant activities .

Comparative Data Table

CompoundActivity TypeIC50 (µM)Remarks
Compound 26Anti-necroptoticNot specifiedEffective against RIPK1
Compound from studyAnti-inflammatoryCOX-2 IC50 = 2.6High selectivity ratio

Propriétés

IUPAC Name

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-9-12-13-10(14(9)7-1)8-3-5-11-6-4-8/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYSYDWUVIKALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Me3OBF4 (2.66 g, 18 mmol) was added to a solution of 2-pyrollidinone in DCM (150 ml) and the reaction mixture was stirred for 24 h. The reaction mixture was washed with aq. sat. NaHCO3, dried and concentrated. The residue was dissolved in EtOH (4 ml) and isonicotinic hydrazide (1.37 g, 10 mmol) was added. The mixture was heated in a microwave reactor for 1 h at 120° C. The volatiles were removed and the crude product purified with column chromatography (DCM/MeOH 20:1) to give 319 mg (11%) of the title compound. 1H NMR: 2.87 (m, 2H), 3.05 (t, 2H), 4.28 (t, 2H), 7.72 (d,2H), 8.72 (d, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Yield
11%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.